molecular formula C24H25N5O3S B2921694 N1-(2,4-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide CAS No. 896320-64-2

N1-(2,4-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide

Cat. No. B2921694
CAS RN: 896320-64-2
M. Wt: 463.56
InChI Key: OORCPVGXDSUMSW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple aromatic rings and functional groups. It includes a 2,4-dimethylphenyl group, a 4-methoxyphenyl group, and a 6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl group . The exact 3D structure is not available in the search results.

Scientific Research Applications

Antimicrobial Activities

N1-(2,4-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide and its derivatives have been studied for their antimicrobial activities. Research indicates that some compounds in this class possess good to moderate activities against various microorganisms. For instance, the synthesis of similar triazole derivatives and their antimicrobial properties were explored by Bektaş et al. (2007) in "Molecules" (Bektaş et al., 2007).

Antioxidant Activity

The antioxidant properties of these compounds have also been a subject of research. Gilava et al. (2020) synthesized a series of compounds including 7-(4-(benzyloxy)-3-methoxyphenyl)-N-(4chlorophenyl)-4,7-dihydro-5methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide and evaluated their antimicrobial and antioxidant activities (Gilava et al., 2020).

Optoelectronic Properties

These compounds have also been studied for their potential in optoelectronics. For example, Murthy et al. (2013) synthesized novel oxazol-5-ones, closely related to the compound , to study their third-order nonlinear optical properties. This research highlights the potential use of these compounds in optoelectronic applications (Murthy et al., 2013).

Medicinal Chemistry

In medicinal chemistry, these compounds have been explored for their potential as receptor antagonists. Harrison et al. (2001) studied a related compound, which is a neurokinin-1 receptor antagonist, indicating potential applications in treating conditions like emesis and depression (Harrison et al., 2001).

Chemical Synthesis and Modifications

The chemical synthesis and modifications of these compounds are also significant for scientific research. For instance, the study of the synthetic utility of heteroaromatic azido compounds by Westerlund (1980) involved the preparation of triazolo-thieno-pyrimidines, demonstrating the diverse chemical reactions and pathways possible with these types of compounds (Westerlund, 1980).

properties

IUPAC Name

N'-(2,4-dimethylphenyl)-N-[2-[2-(4-methoxyphenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3S/c1-14-5-10-19(15(2)13-14)26-23(31)22(30)25-12-11-20-16(3)29-24(33-20)27-21(28-29)17-6-8-18(32-4)9-7-17/h5-10,13H,11-12H2,1-4H3,(H,25,30)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORCPVGXDSUMSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)NCCC2=C(N3C(=NC(=N3)C4=CC=C(C=C4)OC)S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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